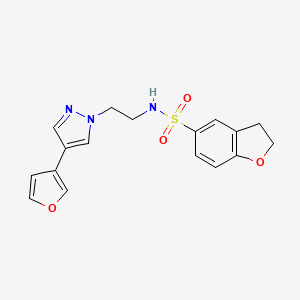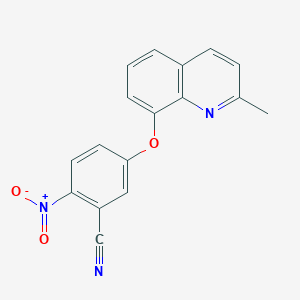
Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranes, also known as epoxides, are cyclic ethers with a three-atom ring. The structure of the compound suggests that it’s an oxirane with two 4-chlorophenyl groups and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of oxiranes consists of a three-membered ring containing an oxygen atom and two carbon atoms . The presence of the 4-chlorophenyl groups and the carboxylate ester group would add complexity to the structure .Chemical Reactions Analysis
Oxiranes are known to undergo ring-opening reactions, which can be catalyzed by a variety of reagents . The specific reactions that “Methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate” would undergo depend on the reaction conditions and the reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure . Without specific information, it’s difficult to provide an analysis of the physical and chemical properties of “this compound”.Aplicaciones Científicas De Investigación
Radical Character for Synthesis of Paramagnetic Materials
Research by Castellanos et al. (2008) discusses the synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radicals through a Friedel-Crafts reaction. These compounds exhibit thermal stability and luminescent properties, making them potential candidates for paramagnetic glassy molecular materials with applications in electronics and photonics. The study highlights their electrochemical amphotericity and stable anionic and cationic species formation, covering the red spectral band of emission with high intensities Castellanos et al., 2008.
Gene Mutations and Micronuclei Induction by Oxiranes
Schweikl et al. (2004) explored the biological effects of oxiranes, focusing on their potential to induce micronuclei (chromosomal aberrations) and gene mutations in mammalian cells. This study highlights the importance of understanding the genetic impacts of oxirane compounds, which could have implications for their safe handling and environmental release Schweikl et al., 2004.
Corrosion Inhibition
Lagrenée et al. (2002) investigated a triazole derivative's efficiency in inhibiting mild steel corrosion in acidic media. Their work demonstrates the potential application of such compounds in protecting industrial materials from corrosion, highlighting the role of molecular structure in determining inhibitory effectiveness Lagrenée et al., 2002.
Hypoglycemic Activity
Eistetter and Wolf (1982) synthesized a series of new 2-(phenylalkyl)oxirane-2-carboxylic acids, showing significant blood glucose-lowering activities in fasted rats. Their work suggests potential applications of these compounds in developing treatments for conditions like diabetes, with specific structural modifications enhancing their effectiveness Eistetter & Wolf, 1982.
Adsorption on Mild Steel Surface
Research by Bentiss et al. (2007) on 4H-1,2,4-triazole derivatives, including their adsorption on mild steel surfaces in molar hydrochloric acid, suggests applications in corrosion protection. This study elucidates the mechanisms behind the high inhibitory efficiency of these compounds, offering insights into the development of more effective corrosion inhibitors Bentiss et al., 2007.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3,3-bis(4-chlorophenyl)oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O3/c1-20-15(19)14-16(21-14,10-2-6-12(17)7-3-10)11-4-8-13(18)9-5-11/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFMNJOZDHYBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


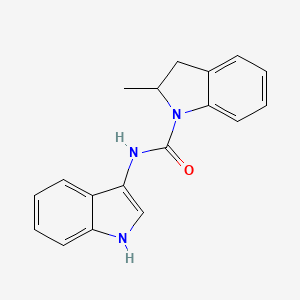
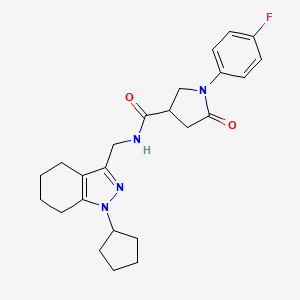
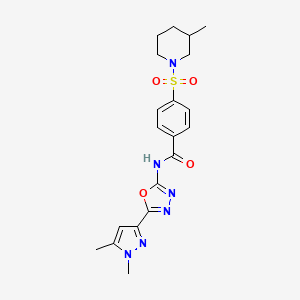
![1-[(4Ar,7aS)-2,2-dimethyl-4a,5,7,7a-tetrahydro-3H-furo[3,4-b][1,4]oxazin-4-yl]prop-2-en-1-one](/img/structure/B2716902.png)
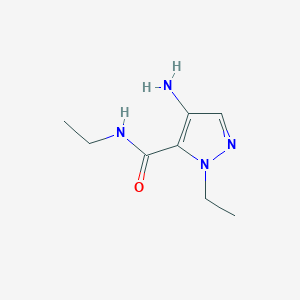
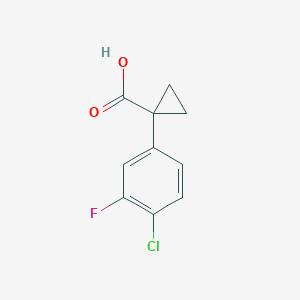
![3'-(3-Chlorophenyl)-1-[(2-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2716907.png)

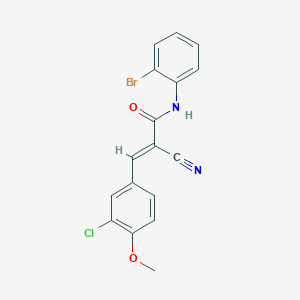
![2-[4-[3-Methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]piperazin-1-yl]acetamide](/img/structure/B2716913.png)
